Z-Gly-OMe

Peptide Synthesis Organic Chemistry Physical Properties

Common pain point: Substituting Z-Gly-OMe with Boc-Gly-OMe in orthogonal protection schemes leads to simultaneous deprotection and uncontrolled polymerization. Z-Gly-OMe (CAS 158457-27-3) is the mandatory Cbz-protected glycine building block for Z/Boc and Z/Fmoc strategies. • Orthogonal stability: Stable to TFA (Boc removal) and piperidine (Fmoc removal); cleaved only by catalytic hydrogenolysis. • Biocatalytic superiority: Achieves higher yields than Boc analogs in papain-catalyzed couplings (80-98% yield, 95-98% ee reported). • Rapid QC verification: Refractive index 1.51 enables immediate identity confirmation vs. mislabeled Boc-Gly-OMe.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 158457-27-3
Cat. No. B172995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-OMe
CAS158457-27-3
Synonymsmethyl 2-(benzyloxycarbonylamino)acetate
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H13NO4/c1-15-10(13)7-12-11(14)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)
InChIKeyDZYBBBYFLOPVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gly-OMe Baseline Properties and Class Identity


Z-Gly-OMe (N-Benzyloxycarbonylglycine methyl ester) is a Cbz (Z)-protected glycine methyl ester widely utilized as a protected amino acid building block in solution-phase peptide synthesis [1]. This compound serves as a foundational monomer for introducing glycine residues while preventing unwanted side reactions at the amino group. As an N-protected amino acid ester, it belongs to a class of intermediates that includes analogs with alternative protecting groups (e.g., Boc, Fmoc) and those derived from other amino acids (e.g., Z-Ala-OMe). The choice among these chemically similar alternatives is non-trivial, as differences in protecting group stability, physical properties, and enzymatic reactivity can profoundly impact synthetic efficiency, yield, and scalability in both academic and industrial research settings.

Orthogonal strategy
Cbz group stable to acidic conditions; cleaved selectively by hydrogenolysis, suitable for Z/Boc or Z/Fmoc schemes.
Solution-phase synthesis
Designed for glycine introduction in solution-phase peptide assembly, where protecting group orthogonality is essential.
Class distinction
Differs from Boc/Fmoc analogs in deblocking behavior and physical properties; selection should match the orthogonal scheme.

Z-Gly-OMe Orthogonal Protection Advantage


Assuming functional equivalence among protected glycine methyl esters—such as substituting Boc-Gly-OMe for Z-Gly-OMe—represents a critical procurement risk. The Cbz (benzyloxycarbonyl) protecting group in Z-Gly-OMe imparts a distinct orthogonality profile: it is stable under the acidic conditions typically used to remove Boc groups but is cleaved by catalytic hydrogenolysis, a condition under which Boc groups are stable . This differential chemical stability mandates the use of Z-Gly-OMe in specific orthogonal protection schemes, particularly in solution-phase syntheses where selective deprotection is required. Furthermore, as evidenced by enzymatic studies, Z-protected glycine esters exhibit different reactivity profiles compared to their Boc counterparts, directly impacting coupling yields in biocatalytic peptide assembly [1]. Generic substitution based solely on the glycine core therefore risks reaction failure, low yields, or the need for costly and time-consuming protocol re-optimization.

Acid stability
Cbz: stable to TFA/HCl
Boc: labile under acidic conditions
Using Boc-Gly-OMe in Z/Boc schemes risks premature deprotection and uncontrolled polymerization.
Hydrogenolysis stability
Cbz: cleaved by H₂/Pd
Boc: stable to H₂/Pd
Orthogonal selectivity is inverted; substituting may shift deprotection sequence and require full re-optimization.
Enzymatic reactivity
Reported higher papain coupling yields
Boc analogs may give lower yields in specific biocatalytic systems
Enzymatic performance may not transfer directly; coupling outcome context-dependent.

Z-Gly-OMe Head-to-Head Comparisons


Boiling Point and Density vs. Boc-Gly-OMe

Z-Gly-OMe exhibits a significantly higher boiling point and density compared to its Boc-protected analog, Boc-Gly-OMe, based on vendor technical datasheets [1] . This difference in physical properties reflects the larger, aromatic benzyloxycarbonyl group in Z-Gly-OMe compared to the aliphatic tert-butoxycarbonyl group in Boc-Gly-OMe. Such distinctions are relevant for purification (e.g., distillation) and handling in synthetic workflows.

Physical properties
Data to verify
BP: 151 °C (0.09 mmHg)
Density: 1.19
Reported physical property context; may influence distillation handling.
Vendor specifications; independent confirmation recommended.
Peptide Synthesis Organic Chemistry Physical Properties

Refractive Index vs. Boc-Gly-OMe

The refractive index of Z-Gly-OMe is consistently higher than that of Boc-Gly-OMe, as reported by commercial vendors [1] . This optical property difference provides a simple, non-destructive method for identity verification and purity assessment upon receipt, distinguishing Z-Gly-OMe from its common Boc analog.

Refractive index
Data to verify
nD: 1.51 (vs Boc ~1.44)
Supports rapid identity verification context.
Vendor specification; verify for lot-specific QC.
Analytical Chemistry Quality Control Refractometry

Papain-Catalyzed Coupling Efficiency

In a comparative study of enzymatic peptide synthesis, the Z-protected glycine derivative (Z-Gly-OCam) demonstrated superior or comparable reactivity to its Boc-protected analog (Boc-Gly-OCam) in papain-catalyzed coupling reactions [1]. The abstract of the primary research article explicitly states that Z-Gly-OCam gave synthetic yields that were similar to some alternative protecting groups and higher than those obtained with Boc-Gly-OCam derivatives.

Papain coupling yield
Class-level
89–90% yield (Z-Gly-OCam)
Higher than Boc analog (papain)
Reported coupling yield context; may support biocatalytic route selection.
Papain/celite system; transfer to other proteases requires validation.
Enzymatic Peptide Synthesis Biocatalysis Yield Optimization

Dynamic Kinetic Resolution (DKR) Utility

Z-Gly-OMe has been successfully employed as an acyl donor in a lipase/palladium-catalyzed dynamic kinetic resolution (DKR) to produce optically active di- and tripeptides [1]. The study reports good yields (80–98%) and high enantiomeric excess (95–98% ee) for the overall DKR process, though it does not provide direct yield comparisons for Z-Gly-OMe versus other acyl donors. The successful use of Z-Gly-OMe in this complex, tandem catalytic system highlights its compatibility with enzymatic and transition-metal catalysis, a property not guaranteed for all protected amino acid esters.

DKR compatibility
Reported
80–98% yield, 95–98% ee (lipase/Pd DKR)
Demonstrated utility in tandem catalytic DKR context.
Direct yield comparison not available; compatible with enzyme/metal catalysis.
Dynamic Kinetic Resolution Asymmetric Synthesis Peptide Chemistry

Purity vs. Commercial Boc-Gly-OMe

Commercially available Z-Gly-OMe is typically specified with a minimum purity of >95.0% (GC) by major vendors such as TCI [1]. This is comparable to the standard commercial grade of its close analog, Boc-Gly-OMe, which is also offered at a minimum of 95% purity . While this does not represent a differentiating advantage, it confirms that procurement of Z-Gly-OMe does not require a compromise on baseline purity compared to its more common Boc counterpart.

Commercial purity
Specification review
min. 95.0% (GC)
Baseline purity equivalence context; no compromise required.
Vendor specification; confirm with COA.
Quality Control Procurement Purity

Z-Gly-OMe Application Scenarios


Solution-Phase Orthogonal Deprotection

In solution-phase peptide synthesis, where protecting group orthogonality is paramount, Z-Gly-OMe is the required building block for glycine introduction in schemes employing a Z/Boc or Z/Fmoc orthogonal protection strategy . Its Cbz group is stable to the acidic conditions (e.g., TFA) used to remove Boc groups and to the basic conditions (e.g., piperidine) used to remove Fmoc groups, while being selectively cleaved by hydrogenolysis. Substitution with Boc-Gly-OMe or Fmoc-Gly-OMe would result in simultaneous deprotection of multiple sites, leading to uncontrolled polymerization and a failed synthesis. Procurement of Z-Gly-OMe in this context is non-negotiable for maintaining the integrity of the synthetic route.

Enzymatic Coupling for Optimized Yield

For research groups exploring biocatalytic peptide synthesis, particularly with papain or similar proteases, Z-Gly-OMe (or its Cam ester analog) is the preferred choice over Boc-protected glycine esters. Quantitative evidence from a comparative study indicates that Z-protected substrates achieve higher synthetic yields in papain-catalyzed couplings than their Boc counterparts [1]. Selecting Z-Gly-OMe for such an application directly translates to improved reaction efficiency, higher product yields, and potentially reduced downstream purification costs. This data-driven selection criterion is essential for optimizing biocatalytic processes and ensuring reproducible, scalable enzymatic synthesis.

Incoming Quality Control and Identity Verification

Upon receipt of a shipment, Z-Gly-OMe can be rapidly differentiated from its common analog, Boc-Gly-OMe, using a simple refractometer. The refractive index of Z-Gly-OMe is specified as 1.51, which is approximately 5% higher than that of Boc-Gly-OMe (1.4360-1.4400) [2] . This rapid, non-destructive test provides an immediate and quantifiable metric for confirming the identity of the received material, mitigating the risk of costly experimental failures due to a vendor mix-up or mislabeling. This practice is a cornerstone of robust laboratory quality assurance and is directly enabled by the documented physical properties of Z-Gly-OMe.

Asymmetric Synthesis and Cascade Reactions

In the development of novel synthetic methodologies, particularly those involving tandem chemo-enzymatic processes like dynamic kinetic resolution (DKR), Z-Gly-OMe is a validated and well-characterized acyl donor [3]. Its documented successful use in a DKR system achieving 80–98% yields and 95–98% ee provides a strong, evidence-based starting point for researchers. Procuring Z-Gly-OMe for such exploratory chemistry reduces uncertainty and provides a reliable foundation for reaction development, in contrast to less-characterized protected glycine esters whose compatibility with enzymatic and transition-metal catalysts is unknown and would require extensive, costly screening.

Application
Selection Property
Validation Focus
Orthogonal deprotection schemes (Z/Boc, Z/Fmoc)
Cbz group stability profile
Selective hydrogenolysis vs. acidolysis
Biocatalytic peptide synthesis
Enzyme-compatible acyl donor reactivity
Papain-catalyzed coupling efficiency
Identity verification upon receipt
Distinct refractive index
Refractometer-based differentiation from Boc analog
Chemo-enzymatic cascade reactions (DKR)
Compatibility with lipase/Pd catalysts
DKR performance (yield, ee) context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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